2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Overview
Description
2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a coumarin moiety, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarin derivatives, have been shown to have a wide range of biological actions, including antibacterial, antifungal, anti-inflammatory, antidepressant, anti-hiv, and antitumor activities .
Mode of Action
It is known that thiazole derivatives, which are part of the compound’s structure, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Similar compounds have been shown to suppress the egfr/pi3k/akt/mtor signaling pathway, which is critical in many types of cancer .
Result of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer (nsclc) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)phenyl)benzamide
- 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
Uniqueness
2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to the presence of both a thiazole ring and a coumarin moiety, which confer distinct biological activities and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
2-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFFJSWAQDAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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